4-Vinylbenzyl hexafluoroisopropyl ether
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Overview
Description
1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is a fluorinated organic compound that features a vinylbenzene moiety attached to a hexafluoropropan-2-yl group via an oxy-methyl linkage. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the hexafluoropropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene can be synthesized through a multi-step process:
Synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-ol: This intermediate is prepared by hydrogenating hexafluoroacetone.
Formation of 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene: The hexafluoropropan-2-ol is then reacted with 4-vinylbenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene undergoes several types of chemical reactions:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Polymerization: The vinyl group can participate in radical polymerization to form polymers.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Substitution: Reagents like bromine or nitric acid for bromination or nitration, respectively.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) for radical polymerization.
Major Products:
Oxidation: Epoxides or diols.
Substitution: Brominated or nitrated derivatives.
Polymerization: Polymers with fluorinated side chains.
Scientific Research Applications
1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene has several applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its use in imaging agents due to the presence of fluorine atoms, which enhance contrast in imaging techniques like MRI.
Mechanism of Action
The mechanism by which 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene exerts its effects is primarily through its electron-withdrawing hexafluoropropan-2-yl group. This group stabilizes reactive intermediates and enhances the compound’s reactivity in various chemical reactions. The vinyl group allows for polymerization, forming stable polymers with unique properties .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Shares the hexafluoropropan-2-yl group but lacks the vinylbenzene moiety.
4-Vinylbenzyl chloride: Contains the vinylbenzene moiety but lacks the hexafluoropropan-2-yl group.
Uniqueness: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is unique due to the combination of the electron-withdrawing hexafluoropropan-2-yl group and the reactive vinylbenzene moiety. This combination imparts both high reactivity and stability, making it suitable for various advanced applications in materials science and chemistry .
Properties
CAS No. |
111158-92-0 |
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Molecular Formula |
C12H10F6O |
Molecular Weight |
284.20 g/mol |
IUPAC Name |
1-ethenyl-4-(1,1,1,2,3,3-hexafluoropropan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-11(15,10(13)14)12(16,17)18/h2-6,10H,1,7H2 |
InChI Key |
CLSJJYHEGNASDC-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC(C(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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